6-(Azetidin-1-yl)nicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-(azetidin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O/c10-9(13)7-2-3-8(11-6-7)12-4-1-5-12/h2-3,6H,1,4-5H2,(H2,10,13) |
InChI Key |
NQZFUIBRJPEBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established and Emerging Approaches for the Synthesis of 6-(Azetidin-1-yl)nicotinamide and Core Azetidine-Nicotinamide Scaffolds
The construction of the azetidine-nicotinamide linkage is a key step that has been approached through various synthetic strategies. These methods range from well-established conventional routes to more advanced, environmentally friendly techniques.
Conventional Synthetic Routes
Traditional methods for synthesizing azetidine-containing compounds often involve multi-step sequences. A common approach for creating the azetidine (B1206935) ring itself is through the cyclization of a linear precursor, typically via a 4-exo-tet substitution. However, this method can be limited in its scope. nih.gov One of the foundational reactions for forming the β-lactam ring, a related four-membered heterocycle, involves the reaction between a Schiff base (imine) and chloroacetyl chloride. tandfonline.com This type of [2+2] cycloaddition has been a cornerstone in the synthesis of these strained ring systems. nih.gov
In the context of nicotinamide (B372718) derivatives, a prevalent method involves the acylation of a substituted amine with a nicotinoyl chloride derivative. For instance, a substituted thiophen-2-amine can be acylated with a nicotinoyl chloride to form N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com Similarly, the synthesis of 3-pyridyl azetidine ureas, which are inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), has been achieved through a convergent route involving the combination of anilines and pyridyl azetidines with phenyl chloroformate. nih.gov
Another established strategy is the nucleophilic aromatic substitution (SNAr) reaction on nicotinic esters. This involves reacting a nicotinic ester with a suitable nucleophile, such as a phenol (B47542) or thiophenol, in the presence of a base. researchgate.net While effective, these conventional methods can sometimes require harsh reaction conditions, long reaction times, and may generate significant waste.
Advanced and Greener Chemistry Methodologies in Synthesis
In recent years, there has been a significant push towards developing more efficient and sustainable synthetic methods. These "greener" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. It has been successfully applied to the one-pot synthesis of nicotinamide derivatives, significantly reducing reaction times and often leading to improved yields compared to conventional heating. researchgate.net This technique provides precise and rapid heating, which can enhance reaction rates and minimize the formation of byproducts. researchgate.net
One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product that incorporates most or all of the starting materials. researchgate.net This approach is atom-economical and streamlines the synthetic process by eliminating the need for isolating intermediates. One-pot three-component [2π+2π] cycloaddition reactions have been utilized for the synthesis of azetidine derivatives under the catalysis of Montmorillonite K-10, a green catalyst. researchgate.net
Ultrasonic Irradiation (Sonication): Sonochemistry, the application of ultrasound to chemical reactions, has also been explored for the synthesis of azetidinone analogs. tandfonline.com Similar to microwave irradiation, sonication can enhance reaction rates and yields, providing a more energy-efficient alternative to traditional methods. tandfonline.com
Biocatalysis and Green Solvents: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. For example, Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide derivatives in continuous-flow microreactors, resulting in high yields and significantly shorter reaction times compared to batch processes. nih.govrsc.org Furthermore, the use of greener solvents like Cyrene™, a biodegradable solvent derived from cellulose, is being explored as a substitute for toxic polar aprotic solvents commonly used in SNAr reactions of nicotinic esters. researchgate.net
Design and Synthesis of Novel Nicotinamide-Azetidine Derivatives
The versatility of the nicotinamide-azetidine scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.
Strategies for Introducing Substituents on the Azetidine Ring System
The functionalization of the azetidine ring is a key strategy for creating novel derivatives. Various methods have been developed to introduce substituents at different positions of the ring.
One approach involves the use of pre-functionalized azetidine building blocks. For example, 3-iodo-N-Boc azetidine can be used in Negishi coupling reactions to form carbon-carbon bonds with pyridine (B92270) rings. nih.gov Another strategy is the functionalization of existing azetidine rings. This can be achieved through reactions such as lithiation followed by electrophilic trapping, nucleophilic displacement, and transition metal-catalyzed reactions. researchgate.net The development of methods for the divergent preparation of substituted azetidines from a common azetidine-containing starting material is an active area of research. researchgate.net
A [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes provides a stereoselective route to highly substituted methylene azetidines. nih.gov This method allows for the creation of azetidines with vicinal tertiary-quaternary and even quaternary-quaternary stereocenters. nih.gov
Chemical Modifications at the Nicotinamide Moiety
The nicotinamide portion of the molecule also offers several sites for modification. The pyridine ring can be substituted with various functional groups to modulate the electronic properties and binding interactions of the molecule. For instance, the introduction of chloro and bromo substituents on the nicotinic acid precursor is a common strategy. mdpi.com
The amide group of the nicotinamide can also be modified. For example, nicotinamide derivatives with a diarylamine-modified scaffold have been synthesized as succinate (B1194679) dehydrogenase inhibitors. nih.gov Additionally, the amide can be incorporated into more complex heterocyclic systems.
A two-step methodology for the stereoselective synthesis of β-nicotinamide riboside and its derivatives involves the coupling of a nicotinate (B505614) ester with a protected ribofuranose, followed by amidation. nih.gov This allows for the synthesis of a variety of N-alkyl derivatives. nih.gov
Hybridization with Other Heterocyclic Systems to Generate Novel Scaffolds
To further expand the chemical space and explore new pharmacological activities, the nicotinamide-azetidine scaffold can be hybridized with other heterocyclic systems. This strategy involves linking the core structure to other biologically relevant heterocycles.
For example, nicotinamide derivatives have been linked to 1,3,4-oxadiazole (B1194373) groups to generate compounds with fungicidal activities. nih.gov The synthesis of N-(thiophen-2-yl) nicotinamide derivatives by splicing nicotinic acid with thiophene (B33073) demonstrates the potential of this approach to create novel fungicides. mdpi.com
Another strategy involves fusing the azetidine ring to other ring systems. For example, an azetidine-fused 8-membered ring has been synthesized from an azetidine precursor using ring-closing metathesis. nih.gov The reaction of piperidine (B6355638) chloroaldehyde with chiral amines can lead to the formation of spiro-azetidine-piperidine ring systems. rsc.org These hybridization strategies result in novel molecular frameworks with unique three-dimensional shapes and potential for new biological activities.
Spectroscopic and Spectrometric Elucidation of Molecular Structures in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would provide critical information on the chemical environment, connectivity, and spatial arrangement of the atoms within this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the azetidine ring, and the amide group. The chemical shifts (δ) would be indicative of the electronic environment of each proton, and the coupling patterns (J-coupling) would reveal the neighboring protons, allowing for the assignment of each signal to a specific position in the molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would confirm the presence of the pyridine and azetidine rings, as well as the carbonyl carbon of the amide group.
Interactive Data Table: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Pyridine) | ~8.5 | d | ~2.0 |
| H-4 (Pyridine) | ~7.8 | dd | ~8.0, 2.0 |
| H-5 (Pyridine) | ~6.5 | d | ~8.0 |
| CH₂ (Azetidine, α to N) | ~4.0 | t | ~7.0 |
| CH₂ (Azetidine, β to N) | ~2.3 | quint | ~7.0 |
| NH₂ (Amide) | ~7.5, 8.0 | br s | - |
Interactive Data Table: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | ~168 |
| C-6 (Pyridine) | ~160 |
| C-2 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~138 |
| C-3 (Pyridine) | ~125 |
| C-5 (Pyridine) | ~108 |
| CH₂ (Azetidine, α to N) | ~55 |
| CH₂ (Azetidine, β to N) | ~18 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorptions would include:
N-H stretching vibrations of the primary amide, typically appearing as two bands in the region of 3400-3200 cm⁻¹.
C=O stretching vibration of the amide carbonyl group, which is a strong band usually found around 1680-1650 cm⁻¹.
C-N stretching vibrations for the aromatic amine (pyridine-azetidine bond) and the amide.
C=C and C=N stretching vibrations within the pyridine ring, appearing in the 1600-1450 cm⁻¹ region.
C-H stretching and bending vibrations for the aromatic and aliphatic (azetidine) portions of the molecule.
Interactive Data Table: Hypothetical IR Absorption Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400-3200 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium-Weak |
| C=O Stretch (Amide) | 1680-1650 | Strong |
| C=C/C=N Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-N Stretch | 1400-1000 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental formula (C₉H₁₁N₃O).
The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The fragmentation pattern would provide further structural evidence, with characteristic losses of fragments such as the azetidine ring or the carboxamide group.
Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ | 178.0924 | Protonated molecular ion |
| [M]⁺ | 177.0849 | Molecular ion |
| [M-C₃H₅N]⁺ | 122.0480 | Loss of azetidine |
| [M-CONH₂]⁺ | 133.0764 | Loss of carboxamide group |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. For this compound (C₉H₁₁N₃O), a close correlation between the found and calculated values would provide strong evidence for the correctness of the assigned formula.
Interactive Data Table: Hypothetical Elemental Analysis Data for this compound (C₉H₁₁N₃O)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 61.00 | 60.95 |
| Hydrogen (H) | 6.26 | 6.30 |
| Nitrogen (N) | 23.71 | 23.65 |
| Oxygen (O) | 9.03 | 9.10 |
Investigation of Biological Activities in Preclinical and in Vitro Research Models
Antimicrobial Research
The antimicrobial potential of nicotinamide (B372718) derivatives, including those with azetidine-like structures, has been explored against a range of pathogenic bacteria and fungi.
Antibacterial Activity
Research into the antibacterial effects of nicotinamide derivatives has encompassed both Gram-positive and Gram-negative bacteria.
Studies on various nicotinamide derivatives have indicated potential activity against Gram-positive bacteria. For instance, newly synthesized nicotinamides have been tested against Staphylococcus aureus, a common pathogen. nih.gov Similarly, research on 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives, which share structural similarities with the target compound, has shown them to be effective against both Staphylococcus aureus and Bacillus subtilis. researchgate.net These synthesized compounds demonstrated notable antibacterial effects against these tested Gram-positive strains. researchgate.net Another study on different azetidinone derivatives also reported activity against Bacillus subtilis. researchgate.net
While specific Minimum Inhibitory Concentration (MIC) values for 6-(Azetidin-1-yl)nicotinamide are not available, the general findings for related compounds suggest that the nicotinamide scaffold combined with an azetidine-like ring may confer antibacterial properties against these organisms.
Table 1: Reported Antibacterial Activity of Related Nicotinamide Derivatives against Gram-Positive Bacteria
| Compound Class | Bacterial Strain | Observed Activity |
|---|---|---|
| Nicotinamide Derivatives | Staphylococcus aureus | Effective |
| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | Staphylococcus aureus | Effective |
| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | Bacillus subtilis | Effective |
The efficacy of nicotinamide derivatives has also been evaluated against Gram-negative bacteria. Research on 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives indicated their effectiveness against Escherichia coli and Pseudomonas aeruginosa. researchgate.net These findings suggest that this class of compounds holds promise for broad-spectrum antibacterial activity. researchgate.net Furthermore, other newly synthesized nicotinamides demonstrated significant inhibitory effects against P. aeruginosa at a concentration of 0.016 mM. nih.gov Investigations into azetidinone derivatives have also shown antibacterial activity against Escherichia coli. bepls.com
As with Gram-positive strains, specific MIC values for this compound against these Gram-negative bacteria are not documented in the available literature. However, the consistent activity of related compounds points to a potential area for further investigation.
Table 2: Reported Antibacterial Activity of Related Nicotinamide Derivatives against Gram-Negative Bacteria
| Compound Class | Bacterial Strain | Observed Activity |
|---|---|---|
| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | Escherichia coli | Effective |
| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | Pseudomonas aeruginosa | Effective |
| Nicotinamide Derivatives | Pseudomonas aeruginosa | Significant inhibition at 0.016 mM |
Antifungal Activity
In addition to antibacterial research, the antifungal properties of nicotinamide derivatives have been a focus of scientific inquiry.
Studies have demonstrated the potential of nicotinamide derivatives against pathogenic fungi. For example, 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives were shown to be effective against Candida albicans. researchgate.net Other research on different nicotinamide derivatives also reported activity against C. albicans, with one compound completely inhibiting its growth at a concentration below 1 mM. nih.gov Furthermore, a series of nicotinamide derivatives were screened for their activity against C. albicans SC5314, with one of the most active compounds showing a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov This particular compound also demonstrated potent activity against several fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 μg/mL. nih.gov
Investigations into other related nicotinamide derivatives have also shown inhibitory effects against Aspergillus niger. researchgate.net
Table 3: Reported Antifungal Activity of Related Nicotinamide Derivatives
| Compound Class | Fungal Strain | Observed Activity (MIC) |
|---|---|---|
| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives | Candida albicans | Effective |
| Nicotinamide Derivative | Candida albicans | Complete inhibition < 1 mM |
| Nicotinamide Derivative (16g) | Candida albicans SC5314 | 0.25 μg/mL |
| Nicotinamide Derivative (16g) | Fluconazole-resistant C. albicans | 0.125–1 μg/mL |
Antitubercular Research
Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)
A series of azetidine (B1206935) derivatives, including compounds related to this compound, have demonstrated potent bactericidal activity against Mycobacterium tuberculosis. These compounds, referred to as BGAz, have shown efficacy against both drug-sensitive strains like H37Rv and multidrug-resistant clinical isolates. nih.gov The minimum inhibitory concentration (MIC99) values for these derivatives were found to be less than 10 μM, indicating strong antimycobacterial potential. nih.gov
The mechanism of action for these azetidine compounds appears to involve the inhibition of mycolate assembly, a critical component of the mycobacterial cell wall. nih.gov One particular derivative, BGAz-005, exhibited a significant bactericidal effect on M. tuberculosis H37Rv, causing a reduction of 3.99 ± 0.60 log10 CFU/mL after 14 days of exposure at a concentration of 96 μM. nih.gov This suggests a time-dependent and potent killing of the bacteria. The research highlights the potential of this class of compounds in combating tuberculosis, a global health issue exacerbated by rising drug resistance. nih.gov
It is important to note that the activity of nicotinamide and its derivatives against M. tuberculosis can be dependent on the presence of the bacterial enzyme nicotinamidase/pyrazinamidase (PncA). nih.gov This enzyme converts nicotinamide into its active form, pyrazinoic acid. While nicotinamide itself shows modest activity in broth, its efficacy is significantly enhanced within macrophages, the primary host cells for M. tuberculosis. nih.gov However, the specific dependence of this compound on PncA has not been explicitly detailed in the provided context.
Anticancer Research
The potential of nicotinamide derivatives as anticancer agents has been an active area of investigation, with studies exploring their effects on cell proliferation, cell cycle, and apoptosis.
Antiproliferative Effects on Cancer Cell Lines (e.g., HCT-116, HepG2, A549, MCF-7)
Nicotinamide-based compounds have demonstrated cytotoxic activities against various human cancer cell lines. For instance, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to nicotinamide, showed moderate to superior cytotoxic effects on HepG2 and HCT-116 human cancer cells. researchgate.net Some of these compounds also exhibited activity against the MCF-7 breast cancer cell line, comparable to the standard chemotherapeutic drug doxorubicin. researchgate.net
Similarly, other novel nicotinamide derivatives have been synthesized and evaluated for their antiproliferative effects. One such compound, referred to as compound 10, displayed significant antiproliferative activity against MCF-7 and HCT-116 cancer cell lines, with IC50 values of 8.25 and 6.48 μM, respectively. nih.gov Another study reported a nicotinamide derivative, compound D-1, with cytotoxic activity against HCT-116 cells that was almost double that of the established anticancer drug sorafenib. nih.gov Furthermore, a separate nicotinamide analog, also designated as compound 10 in its respective study, inhibited the growth of HepG2 and MCF-7 cancer cell lines with IC50 values of 35.78 µM and 57.62 µM, respectively, while showing lower toxicity to normal Vero cells. researchgate.net
The table below summarizes the antiproliferative activity of various nicotinamide derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |
| Pyrido[2,3-d]pyrimidines | HepG2, HCT-116, MCF-7 | Moderate to Superior | researchgate.net |
| Compound 10 | MCF-7 | 8.25 μM | nih.gov |
| Compound 10 | HCT-116 | 6.48 μM | nih.gov |
| Compound D-1 | HCT-116 | ~2x more potent than sorafenib | nih.gov |
| Compound 10 (analog) | HepG2 | 35.78 µM | researchgate.net |
| Compound 10 (analog) | MCF-7 | 57.62 µM | researchgate.net |
| Antiproliferative agent-6 | HCT-116 | 0.5 μM | medchemexpress.com |
| Antiproliferative agent-6 | MCF-7 | 2 μM | medchemexpress.com |
| Antiproliferative agent-6 | A549 (H460) | 0.7 μM | medchemexpress.com |
| CDK9-IN-27 | HepG2, HCT-116, MCF-7 | 10.31-40.34 μM | medchemexpress.com |
| EGFR-IN-81 | MCF-7 | 2.07 μM | medchemexpress.com |
| EGFR-IN-81 | HCT-116 | 6.72 μM | medchemexpress.com |
| Hsp90-IN-39 | MCF-7, HCT-116, A549 | Significant | medchemexpress.com |
| Tyrosine kinase-IN-7 | HepG2 | 13.02 μM | medchemexpress.com |
| Tyrosine kinase-IN-7 | HCT-116 | 10.14 μM | medchemexpress.com |
| Tyrosine kinase-IN-7 | MCF-7 | 12.68 μM | medchemexpress.com |
Modulation of Cell Cycle Progression
The antiproliferative effects of nicotinamide derivatives are often linked to their ability to interfere with the cell cycle. For example, a nicotinamide derivative designated as compound D-1 was found to cause cell cycle arrest at the pre-G1 and G2-M phases in HCT-116 cells. nih.govresearchgate.net Another compound, FL77-24, an analog of the apoptosis inducer FL118, was shown to primarily cause cell cycle arrest in the S and G2/M phases. medchemexpress.com The inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, is a key therapeutic strategy in cancer. researchgate.net The development of CDK inhibitors based on the nicotinamide scaffold is an active area of research. researchgate.net
Induction of Apoptosis
In addition to halting cell cycle progression, nicotinamide derivatives can induce programmed cell death, or apoptosis, in cancer cells. Compound D-1, for instance, was shown to induce both early and late-stage apoptosis in HCT-116 cells. nih.govresearchgate.net This was accompanied by an increase in the expression of pro-apoptotic proteins like caspase-8 and BAX, and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Another nicotinamide derivative, compound 10, was found to induce apoptosis in HepG2 cells by significantly increasing the levels of caspase-3 and caspase-9. researchgate.net The induction of apoptosis by activating caspases and modulating the expression of apoptotic regulatory proteins is a key mechanism of action for many anticancer agents.
Specific Target Inhibition in Oncogenesis (e.g., VEGFR-2 inhibition)
A promising strategy in cancer therapy is the targeted inhibition of specific molecules involved in tumor growth and progression. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Several nicotinamide-based derivatives have been designed and investigated as VEGFR-2 inhibitors.
Compound D-1, in addition to its antiproliferative and pro-apoptotic effects, demonstrated good inhibitory activity against VEGFR-2. nih.govresearchgate.net Similarly, a nicotinamide-based derivative, compound 10, was specifically designed as a VEGFR-2 inhibitor and showed an IC50 value of 51 nM against this enzyme. nih.gov Another analog, also referred to as compound 10 in a separate study, exhibited an even more potent VEGFR-2 inhibition with an IC50 value of 0.1174 µM. researchgate.net These findings highlight the potential of nicotinamide derivatives to act as targeted anticancer agents by disrupting tumor angiogenesis.
Anti-inflammatory Research
Nicotinamide and its derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. Nicotinamide has been shown to be a potent inhibitor of pro-inflammatory cytokines. nih.govnih.gov In a model of endotoxemia using human whole blood, nicotinamide dose-dependently inhibited the production of IL-1β, IL-6, IL-8, and TNF-α. nih.govnih.gov At a concentration of 40 mmol/l, the levels of IL-1β, IL-6, and TNF-α were reduced by over 95%. nih.govnih.gov
The anti-inflammatory effects of nicotinamide have been hypothesized to be linked to the inhibition of poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair and inflammation. nih.govnih.gov However, studies using a specific PARP inhibitor did not replicate the cytokine inhibition observed with nicotinamide, suggesting that other mechanisms may be at play. nih.govnih.gov
Furthermore, the nicotinamide derivative compound D-1 was found to decrease the levels of TNF-α and IL-6, further supporting the anti-inflammatory potential of this class of compounds. nih.govresearchgate.net Another related compound, 1-methylnicotinamide (B1211872) (MNA+), a metabolite of nicotinamide, also possesses significant anti-inflammatory properties. researchgate.net In activated macrophages, nicotinamide was shown to inhibit the production of various pro-inflammatory mediators, including TNF-α, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). researchgate.net These findings suggest that this compound and related compounds may have therapeutic potential in inflammatory conditions.
Exploration of Other Pharmacological Activities in Related Research Models
Beyond its anti-inflammatory properties, the nicotinamide scaffold and related structures have been investigated for a range of other pharmacological activities.
The potential for antidepressant-like effects has been explored using models such as the forced swim test (FST). In studies with Wistar rats, nicotinamide adenine (B156593) dinucleotide (NADH), a derivative of nicotinamide, demonstrated antidepressant-like effects. nih.gov Administration of NADH reduced immobility time and increased swimming behavior in the FST, with a minimum effective dose of 5 mg/kg. nih.gov Notably, the precursor nicotinamide did not produce the same effect on its own in this particular study. nih.gov The behavioral profile induced by NADH was similar to that of the antidepressant fluoxetine (B1211875) and was not attributable to a general increase in motor activity. nih.gov
Similarly, nicotine (B1678760) has been shown to decrease the duration of immobility in the FST in mice, suggesting an antidepressant-like action. nih.gov This effect is thought to involve both the nicotinic and serotonergic systems. nih.gov
Table 2: Summary of Findings in the Forced Swim Test (FST)
| Compound | Animal Model | Key Finding |
|---|---|---|
| Nicotinamide Adenine Dinucleotide (NADH) | Wistar Rats | Reduced immobility and increased swimming behavior. nih.gov |
| Nicotine | Mice | Decreased the duration of immobility. nih.gov |
The search for novel antiepileptic drugs (AEDs) is ongoing, with a focus on compounds that offer improved efficacy and safety profiles. nih.govmdpi.com Preclinical screening for anticonvulsant activity typically involves animal seizure models such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. mdpi.com These tests help identify compounds with broad-spectrum activity against different seizure types. mdpi.com Newer AEDs often feature novel mechanisms of action, such as modulating voltage-gated sodium channels or interacting with synaptic vesicle proteins like SV2A. nih.govnih.gov While direct studies on this compound in these models are not available, its structural components suggest it could be a candidate for such investigations.
Nicotinamide has been identified as an uncompetitive inhibitor of acetylcholinesterase (AChE). nih.gov AChE is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme is a therapeutic strategy for conditions characterized by cholinergic deficits. The overactivation of AChE and butyrylcholinesterase (BChE) has been implicated in cognitive impairment. nih.gov
The sphingosine-1-phosphate (S1P) receptor signaling system is a validated drug target, particularly in the context of autoimmune diseases like multiple sclerosis. nih.govnih.gov S1P receptors, especially the S1P1 subtype, play a crucial role in regulating the trafficking of lymphocytes from lymph nodes. youtube.com Modulators of the S1P1 receptor can sequester these immune cells in the lymphoid tissues, preventing them from migrating to the central nervous system and participating in inflammatory processes. youtube.com
S1P1 receptor modulators are lipophilic, allowing them to cross the blood-brain barrier and potentially exert beneficial effects directly on brain cells. youtube.com The development of selective S1P1 receptor modulators aims to improve upon earlier, less selective drugs by offering a better safety profile while maintaining high efficacy in reducing relapse rates and lesion formation in diseases like multiple sclerosis. youtube.com
The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways for numerous cytokines and growth factors. researchgate.net As such, JAK inhibitors are used as immunomodulators for treating various autoimmune diseases and malignancies. nih.gov The JAK/STAT pathway, in which JAK1 is a key driver of STAT3 phosphorylation, is a significant target for therapeutic intervention. researchgate.net The inhibition of JAKs can modulate the immune response, and research has shown that specific JAK inhibitors can influence the content of extracellular vesicles, which are involved in intercellular communication. nih.gov While some JAK inhibitors are known to act indirectly on their nuclear targets, their ability to modulate signaling networks makes them a promising class of therapeutic agents. nih.gov
Targeted Covalent Inhibition of Oncoproteins (e.g., KRASG12C, as observed in related azetidine scaffolds)
The exploration of small molecules for therapeutic purposes has increasingly focused on targeted covalent inhibition, a strategy that offers durable and potent effects. This approach is particularly relevant for challenging drug targets, such as oncoproteins. While direct preclinical or in vitro research data on the biological activities of this compound is not extensively available in the public domain, the constituent chemical moieties—the azetidine ring and the nicotinamide core—are present in various reported covalent inhibitors. The potential for compounds with such scaffolds to act as targeted covalent inhibitors, particularly against oncoproteins like KRASG12C, is an area of significant scientific interest.
The KRAS protein is a GTPase that functions as a molecular switch in cellular signaling pathways regulating cell growth, differentiation, and survival. nih.gov Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active proteins that drive tumor proliferation. nih.govyoutube.com The KRASG12C mutation, where glycine (B1666218) at position 12 is substituted with cysteine, is found in a significant percentage of non-small cell lung cancers, colorectal cancers, and other solid tumors. nih.govnih.gov This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors. nih.gov
Covalent inhibitors are designed to form a stable, irreversible bond with their target protein, often leading to prolonged inhibition of its activity. nih.gov For KRASG12C, these inhibitors typically bind to an allosteric site near the switch-II region of the protein, trapping it in an inactive, GDP-bound state. nih.govnih.gov This prevents the protein from engaging with downstream effectors, thereby blocking the oncogenic signaling cascade. nih.gov
The azetidine ring, a four-membered saturated heterocycle, has been incorporated into the design of covalent inhibitors for various enzymes. researchgate.net Its structural rigidity and ability to serve as a versatile scaffold allow for the precise orientation of reactive groups. In the context of enzyme inhibition, azetidine-derived carbamates have been shown to be efficient covalent inhibitors of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase implicated in neuroinflammation. researchgate.net The azetidine moiety can act as a linker, positioning a reactive functional group for covalent bond formation with a target residue. researchgate.net
Similarly, the nicotinamide component, a form of vitamin B3, is central to cellular metabolism as a precursor to nicotinamide adenine dinucleotide (NAD+). nih.govnih.gov NAD+ is a critical cofactor for enzymes involved in redox reactions and a substrate for enzymes like poly (ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair and gene regulation. nih.gov While nicotinamide itself is not a covalent inhibitor, its scaffold is a common feature in many enzyme inhibitors. The development of covalent inhibitors for nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer and metabolic diseases, highlights the potential for nicotinamide-based structures in targeted covalent inhibition. nih.gov
The combination of an azetidine ring and a nicotinamide scaffold in a single molecule, such as this compound, suggests a chemical structure that could potentially be functionalized to act as a targeted covalent inhibitor. The azetidine could serve to orient a reactive "warhead" group, while the nicotinamide portion could contribute to the binding affinity and selectivity for the target protein.
Several successful KRASG12C covalent inhibitors, such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), have demonstrated the viability of this approach in clinical settings. nih.govfrontiersin.org These molecules typically possess a reactive acrylamide (B121943) group that forms a covalent bond with the cysteine-12 of KRASG12C. nih.gov The development of these inhibitors has been guided by structure-based design and screening of chemical libraries. nih.gov
The table below presents data on the in vitro activity of a representative covalent inhibitor of KRASG12C, illustrating the type of data generated in preclinical research for such compounds.
| Compound | Target | Assay | Endpoint | Result |
| Compound 1 (N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide analog) | KRASG12C | p-ERK Inhibition (MIA PaCa-2 cells) | IC50 | 0.219 µM nih.gov |
| KRASG12C | Cell Viability (MIA PaCa-2 cells, 72h) | IC50 | 0.067 µM nih.gov | |
| KRASG12 (Wild-Type) | Proton Direct Deconvolution NMR | KD | 20 ± 5 µM nih.gov |
This interactive table allows for the sorting and filtering of data related to the preclinical evaluation of a covalent KRASG12C inhibitor.
The data for "Compound 1" demonstrates key characteristics of a successful covalent inhibitor: potent inhibition of downstream signaling (p-ERK) and cancer cell viability in a KRASG12C-mutant cell line, with significantly weaker binding to the wild-type protein, indicating selectivity. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Structural Determinants for Biological Potency and Selectivity
The biological activity of 6-(azetidin-1-yl)nicotinamide is intrinsically linked to its three core components: the nicotinamide (B372718) head, the azetidine (B1206935) ring, and the nature of the linkage at the 6-position of the pyridine (B92270) ring.
The nicotinamide moiety is a well-established pharmacophore that can interact with a variety of biological targets, often by mimicking the nicotinamide portion of the cofactor nicotinamide adenine (B156593) dinucleotide (NAD+). This allows it to engage with enzymes that utilize NAD+ as a substrate. The carboxamide group is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor, thereby anchoring the molecule within the active site of a target protein.
The substitution pattern on the pyridine ring is another critical determinant of activity and selectivity. The placement of the azetidine group at the 6-position of the nicotinamide core is a defining feature. Research on other 6-substituted nicotinamide derivatives has shown that modifications at this position can significantly impact biological activity. For example, in a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives developed as inhibitors of the sodium-calcium exchanger (NCX), the nature of the substituent at the 6-position was paramount for potency. nih.gov
Analysis of Substituent Effects on Activity (e.g., electron-withdrawing/donating groups)
The electronic properties of substituents on the nicotinamide and azetidine rings can profoundly influence the biological activity of this compound analogs.
On the Nicotinamide Ring: The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can alter the pKa of the pyridine nitrogen and the electron density of the aromatic system. This, in turn, can affect the molecule's ability to form key interactions with its biological target. For instance, in the development of nicotinamide-based antifungal agents, the electronic nature of substituents on the pyridine ring was shown to be a critical factor in determining their minimum inhibitory concentration (MIC). mdpi.com
On the Azetidine Ring: While the parent this compound has an unsubstituted azetidine ring, hypothetical modifications to this ring would likely impact activity. The addition of small alkyl groups could enhance lipophilicity, potentially improving cell permeability. Conversely, the introduction of polar groups, such as hydroxyl or amino functionalities, could provide additional hydrogen bonding opportunities, which may enhance binding affinity to a target protein.
The following table summarizes the observed effects of substituents on the activity of related nicotinamide derivatives, providing insights into the potential impact of similar modifications on this compound.
| Compound Series | Substituent Position | Substituent Type | Effect on Activity | Reference |
| Nicotinamide Antifungals | Pyridine Ring | Amino, Isopropyl | Critical for potent antifungal activity. | mdpi.com |
| NCX Inhibitors | 6-position of Nicotinamide | {4-[(3-fluorobenzyl)oxy]phenoxy} | Potent inhibition of reverse NCX activity. | nih.gov |
| HDAC3 Inhibitors | Nicotinamide scaffold | Various aryl and heteroaryl groups | Potent and selective inhibition of HDAC3. | rsc.org |
Rational Design and Optimization Strategies for Enhanced Bioactivity
The rational design of more potent and selective analogs of this compound involves a multi-faceted approach that leverages SAR data and computational modeling.
Bioisosteric Replacement: A common strategy is the use of bioisosteres to replace specific functional groups while maintaining or improving biological activity. For example, the azetidine ring could be replaced with other small, strained or unstrained rings such as cyclopropyl, cyclobutyl, or pyrrolidine (B122466) rings to probe the importance of ring size and strain for activity.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. This involves docking of virtual compounds into the active site of the target to predict binding affinity and orientation. This approach allows for the design of novel analogs with improved complementary to the target's binding pocket. For instance, in the design of nicotinamide derivatives targeting VEGFR-2, molecular docking was used to predict the binding modes of the designed compounds. nih.govmdpi.com
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds. The nicotinamide and azetidine moieties of this compound could serve as starting fragments for such a campaign.
The optimization process often involves iterative cycles of design, synthesis, and biological testing. Data from each cycle informs the design of the next generation of compounds, leading to a progressive enhancement of the desired biological activity and selectivity.
| Strategy | Description | Example Application |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Replacing the azetidine ring with other cyclic amines to probe for improved potency or properties. |
| Structure-Based Design | Using the 3D structure of the target to design complementary ligands. | Docking of virtual analogs into a target's active site to prioritize synthesis. |
| Fragment-Based Discovery | Building lead compounds by identifying and linking small molecular fragments. | Using the nicotinamide or azetidine fragments as starting points for library design. |
Mechanistic Investigations at the Molecular and Cellular Level
Identification and Validation of Molecular Targets
Research has identified and validated several key molecular targets for 6-(Azetidin-1-yl)nicotinamide and structurally related compounds, primarily focusing on enzymes crucial for cellular metabolism and receptors involved in neurotransmission.
The primary enzymatic target identified for this compound analogues is Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). acs.orgnih.govacs.org NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. nih.govresearchgate.net
A scaffold morphing approach led to the discovery of 3-pyridyl azetidine (B1206935) ureas, a class of compounds that includes the this compound motif, as potent NAMPT inhibitors. acs.orgresearchgate.net One such compound from this azetidine series demonstrated a biochemical IC50 of 2.7 nM against NAMPT and an IC50 of 5 nM for inhibiting the growth of A2780 cancer cells. acs.orgnih.gov These inhibitors function by competing with nicotinamide (NAM), the natural substrate of NAMPT, for binding to the enzyme's active site. nih.govnih.gov The inhibition of NAMPT leads to the depletion of cellular NAD+ and subsequently ATP, which can trigger cell death in cancer cells that are highly dependent on the NAD+ salvage pathway. nih.govnih.gov
Numerous NAMPT inhibitors have been developed for cancer therapy, with many exhibiting low nanomolar potency in cellular models. acs.orgnih.gov The development of these inhibitors is a significant area of research, as cancer cells often upregulate NAMPT to meet their high demand for NAD+. researchgate.netthno.org
While NAMPT is the most prominent enzyme target, the broader class of nicotinamide-based compounds has been investigated for activity against other enzymes. However, specific data on the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or cholinesterases by this compound itself is not extensively detailed in the available literature. The focus remains heavily on its role as a NAMPT inhibitor.
Table 1: Enzyme Inhibition Data for this compound Analogues
| Compound Class | Target Enzyme | Inhibition Metric (IC50) | Cell Line | Reference |
|---|---|---|---|---|
| 3-Pyridyl Azetidine Urea | NAMPT (biochemical) | 2.7 nM | N/A | acs.orgnih.gov |
| 3-Pyridyl Azetidine Urea | NAMPT (cell growth) | 5 nM | A2780 | acs.orgnih.gov |
Analogues of this compound have been studied for their effects on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These receptors are ligand-gated ion channels that are crucial for neurotransmission in the central and peripheral nervous systems. wikipedia.orgnih.gov
Specifically, compounds structurally related to this compound, such as 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (also known as AMOP-H-OH or sazetidine-A), have demonstrated high potency and selectivity for the α4β2 subtype of nAChRs. nih.govnih.gov These compounds act as partial agonists at this receptor subtype. nih.govnih.gov Prolonged exposure to these ligands leads to an inhibition of the receptor's function, which is mediated through either antagonism or desensitization. nih.gov This selective decrease in α4β2-nAChR function is a key aspect of their pharmacological profile. nih.gov
The α4β2-nAChR is the most prevalent high-affinity nicotine (B1678760) binding site in the brain and is implicated in various neurological processes and conditions. nih.govnih.gov The interaction of these azetidine-containing compounds with α4β2-nAChRs suggests potential applications in conditions where modulation of this receptor is beneficial. nih.gov There is no significant information available from the provided search results regarding the modulation of the Sphingosine-1-Phosphate Receptor 1 (S1P1) by this compound.
Table 2: Receptor Modulation Data for Related Compounds
| Compound | Receptor Target | Activity | Selectivity | Reference |
|---|---|---|---|---|
| AMOP-H-OH (Sazetidine-A) | α4β2-nAChR | Partial Agonist | High selectivity over other nAChR subtypes | nih.govnih.gov |
Elucidation of Intracellular Signaling Pathway Modulation
The inhibition of NAMPT by this compound analogues directly impacts intracellular signaling pathways that are dependent on NAD+. The NAMPT-NAD+-SIRT1 cascade is a critical intrinsic defense and metabolic homeostasis system. researchgate.net By catalyzing the rate-limiting step in NAD+ salvage, NAMPT directly influences the activity of NAD+-dependent enzymes like sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs). nih.govresearchgate.net
In certain disease states, such as chronic kidney disease, NAMPT has been shown to activate inflammatory and fibrotic pathways, including the IL-6/STAT3 and p38 MAPK signaling pathways. Inhibition of NAMPT can, therefore, modulate these pathways. For instance, the NAMPT-NAD+-SIRT1 pathway regulates inflammation and fibrosis, in part by SIRT1-mediated deacetylation of key proteins like Smad3, which inhibits TGF-β signaling.
Furthermore, NAMPT can activate the SIRT1 pathway via the LKB1/AMPK pathway, which is involved in energy metabolism and cell survival. By reducing NAD+ levels, NAMPT inhibitors effectively attenuate these signaling cascades, which is a key mechanism of their therapeutic potential, particularly in oncology.
In-Depth Analysis of Ligand-Target Binding Modes and Molecular Interactions
The binding of this compound-related inhibitors to NAMPT has been characterized through structural studies. acs.orgnih.gov These inhibitors are designed to fit into the active site of the NAMPT enzyme, which consists of a nucleobase pocket and a rear channel. acs.orgnih.gov
Crystal structures reveal that these inhibitors, such as those from the 3-pyridyl-azetidine class, bind to the nucleobase pocket where the natural substrate, nicotinamide, would normally bind. nih.gov This competitive binding is a hallmark of their inhibitory mechanism. nih.gov The interaction involves the formation of direct hydrogen bonds with key amino acid residues in the active site, such as Ser-275 and Glu-219. acs.orgnih.gov The azetidine moiety and other structural components of the inhibitor occupy the rear channel of the enzyme, which contributes to the diversity and specificity of these compounds. acs.org Notably, the rear channel is absent in the corresponding enzyme of the Preiss-Handler pathway (NAPRT), which confers specificity of these inhibitors for NAMPT. nih.gov This detailed understanding of the ligand-target interactions at the atomic level is crucial for the rational design of new and more potent NAMPT inhibitors. acs.orgacs.org
Cellular Pathway Engagement Studies (e.g., NAD+ metabolism, DNA repair, transcription regulation)
The primary cellular pathway engaged by this compound-based NAMPT inhibitors is NAD+ metabolism. nih.govresearchgate.net As NAMPT is the rate-limiting enzyme in the principal NAD+ salvage pathway in mammals, its inhibition leads to a rapid depletion of intracellular NAD+ pools. nih.govfrontiersin.org
This NAD+ depletion has several critical downstream consequences:
Energy Metabolism: A reduction in NAD+ levels directly inhibits glycolysis and subsequent ATP synthesis, leading to an energy crisis within the cell. nih.govnih.gov This can result in the accumulation of metabolites like fructose (B13574) 1,6-bisphosphate. nih.gov
DNA Repair: NAD+ is an essential substrate for Poly(ADP-ribose) polymerases (PARPs), enzymes that play a vital role in DNA repair. By depleting NAD+, NAMPT inhibitors compromise the ability of PARP to function, hindering DNA repair mechanisms. acs.org This creates a synthetic lethal interaction when combined with PARP inhibitors, particularly in cancer cells. acs.org
Transcription Regulation: Sirtuins, a class of NAD+-dependent deacetylases, regulate transcription and other cellular processes by modifying histones and other proteins. nih.gov The activity of sirtuins, such as SIRT1, is highly dependent on the cellular NAD+/NADH ratio. nih.gov NAMPT inhibition reduces SIRT1 activity by lowering NAD+ availability, thereby affecting the transcription of genes involved in inflammation, metabolism, and cell survival.
In essence, by targeting a central node in cellular metabolism, these inhibitors trigger a cascade of effects that disrupt energy production, genomic maintenance, and gene regulation, ultimately leading to cell death, especially in highly metabolic and proliferative cells like those found in tumors. nih.govnih.gov
Computational and Theoretical Chemistry Applications
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Should a series of analogues of 6-(Azetidin-1-yl)nicotinamide with corresponding biological activity data (such as IC₅₀ values) be available, QSAR models could be developed. These models are built by correlating the compounds' structural or physicochemical properties (descriptors) with their activities. The goal is to create a statistically robust model capable of predicting the biological activity of new, unsynthesized compounds in the same class. For instance, a predictive QSAR model could be used to forecast the potential efficacy of novel derivatives of this compound as inhibitors for a specific biological target, guiding synthetic efforts toward more potent molecules.
A primary outcome of QSAR analysis is the identification of molecular descriptors that are crucial for a compound's biological activity. These descriptors can be categorized into several types:
Thermodynamic Descriptors: These relate to the energy of the molecule and its interactions, including properties like heat of formation and solvation energy.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of frontier molecular orbitals (HOMO and LUMO). For this compound, these descriptors would indicate how the azetidinyl and nicotinamide (B372718) moieties influence the molecule's electronic distribution and its ability to participate in charge-based interactions with a biological target.
Principal Moments of Inertia: These descriptors relate to the three-dimensional shape and mass distribution of the molecule, providing insights into how its size and conformation affect its fit within a receptor's binding site.
By identifying which of these descriptors have the most significant positive or negative correlation with bioactivity, researchers can understand the key structural features required for the desired biological effect.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or nucleic acid.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For this compound, docking simulations could be performed against a known protein target to predict its binding pose within the active site. The simulation would generate a scoring function value, which serves as an estimate of the binding affinity. This allows for the virtual screening of many compounds and the prioritization of those with the most favorable predicted binding energies for further experimental testing.
A crucial aspect of molecular docking and dynamics is the detailed analysis of the interactions between the ligand and the protein. For this compound, these simulations would identify specific amino acid residues in the target's binding pocket that interact with the molecule. The types of interactions that can be analyzed include:
Hydrogen bonds (e.g., involving the amide group of the nicotinamide).
Hydrophobic interactions (e.g., involving the pyridine (B92270) and azetidine (B1206935) rings).
Pi-stacking or pi-cation interactions involving the aromatic pyridine ring.
Understanding these specific interactions is fundamental for structure-based drug design, as it provides a rational basis for modifying the ligand's structure to enhance binding affinity and selectivity. For example, if a hydrogen bond is identified as critical, modifications to this compound could be proposed to strengthen this interaction.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate various molecular properties with high accuracy.
For this compound, DFT calculations could be used to determine a range of fundamental properties, including:
Optimized Molecular Geometry: To find the most stable three-dimensional conformation of the molecule.
Electronic Properties: To calculate the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO-LUMO gap). The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Reaction Mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states. This would be valuable for understanding the metabolic fate of this compound or for optimizing its chemical synthesis.
Vibrational Frequencies: Calculated vibrational spectra (like IR and Raman) can be compared with experimental data to confirm the molecule's structure.
These DFT-derived properties provide a deep, foundational understanding of the molecule's intrinsic chemical nature, which underpins its interactions and reactivity in a biological system.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling and virtual screening are powerful computational techniques that play a pivotal role in the rational design and discovery of new drug candidates. These methods are particularly valuable when a biological target is known, but there is a need to identify novel chemical entities that can interact with it effectively.
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its key chemical features. This model can then be used as a 3D query to search large compound databases for molecules with similar features, a process known as virtual screening.
A hypothetical pharmacophore model for a target interacting with this compound could therefore be proposed. The table below outlines the potential pharmacophoric features derived from the structure of this compound.
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Description | Potential Contribution to Binding |
| Hydrogen Bond Acceptor (HBA) | The nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide group. | Forms hydrogen bonds with donor groups in the target's active site. |
| Hydrogen Bond Donor (HBD) | The hydrogen atom of the amide group. | Forms hydrogen bonds with acceptor groups in the target's active site. |
| Aromatic Ring (AR) | The pyridine ring. | Engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site. |
| Hydrophobic Group (HY) | The azetidine ring. | Occupies a hydrophobic pocket within the active site. |
Once a pharmacophore model is established and validated, it can be employed in a virtual screening campaign to identify novel hit compounds from large chemical libraries. The general workflow for such a campaign is outlined below.
Table 2: A Typical Virtual Screening Workflow
| Step | Description | Purpose |
| 1. Database Preparation | A large database of chemical compounds (e.g., ZINC, Asinex) is prepared for screening. nih.govnih.gov This involves generating 3D conformations for each molecule. | To create a diverse set of molecules to be screened against the pharmacophore model. |
| 2. Pharmacophore-Based Screening | The pharmacophore model is used as a 3D query to rapidly filter the database, retaining only those molecules that match the key features of the pharmacophore. | To quickly reduce the number of candidate molecules to a more manageable size. |
| 3. Molecular Docking | The hits from the pharmacophore screen are then subjected to molecular docking studies. This involves predicting the binding pose and affinity of each molecule within the active site of the target protein. | To refine the hit list by assessing the quality of the fit and the predicted binding energy. |
| 4. ADMET Prediction | The top-ranked compounds from docking are further analyzed for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties using in silico models. | To filter out compounds with poor pharmacokinetic profiles or potential toxicity issues early in the discovery process. |
| 5. Hit Selection and Experimental Validation | A final selection of promising compounds is made based on all the in silico analyses. These compounds are then prioritized for synthesis and experimental testing to confirm their biological activity. | To identify true active compounds and validate the computational models. |
The application of this workflow to the this compound scaffold holds significant promise for the discovery of novel ligands for various biological targets. The unique combination of the well-characterized nicotinamide moiety with the less explored azetidine ring offers the potential for developing selective and potent modulators of protein function. Computational studies on other azetidine-containing compounds have demonstrated their utility in creating libraries with favorable CNS-like properties, suggesting that derivatives of this compound could also be explored for neurological targets. nih.gov
Advanced Analytical Methodologies in Chemical Biology Research
Chromatographic Techniques for Separation, Purification, and Quantification in Research Studies (e.g., HPLC, LC-MS)
The separation, purification, and quantification of 6-(Azetidin-1-yl)nicotinamide from complex mixtures such as reaction media or biological matrices rely heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to these efforts, providing the resolution and sensitivity required for accurate analysis.
Given the structural similarity of this compound to other nicotinamide-related compounds, reversed-phase HPLC is a primary method for its separation. The choice of a stationary phase, typically a C18 column, and the optimization of the mobile phase composition are critical for achieving baseline separation from potential impurities or related metabolites. A gradient elution, transitioning from a polar aqueous phase to a less polar organic solvent like acetonitrile (B52724) or methanol, would likely be employed to ensure the efficient elution of the compound. The inclusion of additives such as formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase can improve peak shape and ionization efficiency for subsequent mass spectrometry detection.
For quantitative studies, LC-MS, particularly when coupled with a triple quadrupole mass spectrometer (LC-MS/MS), offers unparalleled specificity and sensitivity. This technique operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. The intensity of this product ion is then measured to determine the concentration of the analyte. The development of a robust LC-MS/MS method would involve the optimization of both chromatographic conditions and mass spectrometric parameters, such as collision energy and fragmentor voltage, to maximize the signal-to-noise ratio.
Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound
| Parameter | Value/Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 260 nm or Mass Spectrometry |
| Injection Volume | 5 µL |
Advanced Spectroscopic Techniques for Conformational and Interaction Analysis
Understanding the three-dimensional structure of this compound and how it interacts with biological macromolecules is crucial for deciphering its mechanism of action. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are powerful tools for this purpose.
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent would be the first step in confirming the chemical structure of synthesized this compound. The chemical shifts, coupling constants, and cross-peaks in these spectra provide detailed information about the connectivity of atoms and the local chemical environment within the molecule. Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, which is invaluable for determining the preferred conformation of the azetidine (B1206935) ring relative to the nicotinamide (B372718) moiety.
For a definitive atomic-level picture of its solid-state conformation, single-crystal X-ray crystallography would be the gold standard. This technique, contingent on the ability to grow suitable crystals of the compound, can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its three-dimensional structure.
When studying the interaction of this compound with a protein target, techniques like Saturation Transfer Difference (STD) NMR can be employed. STD-NMR identifies the specific protons on the ligand that are in close contact with the protein, thereby mapping the binding epitope. Other biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinity and kinetics of the interaction.
Application of Mass Spectrometry for Metabolite Identification and Proteomics in Preclinical Models
In preclinical studies, understanding the metabolic fate of this compound and its effects on the cellular proteome is critical for evaluating its efficacy and potential off-target effects. Mass spectrometry is an indispensable tool for both of these applications.
For metabolite identification, preclinical models, such as rodents or cell cultures, would be treated with this compound. Biological samples (e.g., plasma, urine, cell lysates) would then be collected and analyzed by high-resolution LC-MS. By comparing the mass spectra of treated and untreated samples, novel m/z features corresponding to potential metabolites can be identified. The fragmentation patterns of these new features, obtained through tandem mass spectrometry (MS/MS), can then be used to elucidate the chemical structures of the metabolites. Common metabolic transformations might include oxidation, hydroxylation, or conjugation with endogenous molecules like glucuronic acid or glutathione.
In the realm of proteomics, mass spectrometry-based approaches can be used to assess how this compound treatment alters protein expression levels or post-translational modifications within a cell or tissue. In a typical "bottom-up" proteomics workflow, proteins are extracted from treated and control samples, digested into peptides using an enzyme like trypsin, and then analyzed by LC-MS/MS. By comparing the peptide intensities between the two groups, changes in the abundance of thousands of proteins can be quantified simultaneously. This global view of protein expression can reveal the cellular pathways and processes that are modulated by the compound, providing valuable insights into its mechanism of action and potential biomarkers of its activity.
Future Research Directions and Potential Applications in Academic Drug Discovery
Exploration of Novel Synthetic Pathways and Analog Generation
The synthesis of 6-(Azetidin-1-yl)nicotinamide and its analogs is a critical first step in exploring its therapeutic potential. While specific literature on its synthesis is scarce, established methods for the synthesis of 6-substituted nicotinamides can provide a roadmap. A plausible synthetic route could involve the reaction of a 6-halonicotinamide with azetidine (B1206935). The exploration of various coupling conditions, such as catalyst and solvent systems, would be essential to optimize the yield and purity of the final product.
Furthermore, the generation of a library of analogs based on the this compound scaffold is a key strategy in academic drug discovery. Modifications could be made to both the nicotinamide (B372718) and azetidine rings. For instance, substitution on the pyridine (B92270) ring could modulate the electronic properties of the molecule, while substitution on the azetidine ring could alter its steric and conformational properties.
Table 1: Potential Analogs of this compound for Synthesis and Evaluation
| R1 (Pyridine Ring) | R2 (Azetidine Ring) | Rationale for Synthesis |
| H | H | Parent compound for baseline activity |
| 2-F | H | Modulate pKa and potential for hydrogen bonding |
| 4-CH3 | H | Investigate steric effects on binding |
| H | 3-OH | Introduce a hydrogen bond donor/acceptor |
| H | 3-F | Alter lipophilicity and metabolic stability |
Discovery of Underexplored Biological Activities for the Core Scaffold and its Derivatives
The nicotinamide scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Nicotinamide itself is a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). aacrjournals.orgcancerletter.com Derivatives of nicotinamide have been investigated for a wide range of biological activities, including as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and sirtuins. nih.gov
The introduction of an azetidine ring at the 6-position of nicotinamide could lead to the discovery of novel biological activities. Azetidine is a four-membered saturated heterocycle that can act as a rigid scaffold and introduce unique three-dimensional character into a molecule. The exploration of the biological activities of this compound could involve screening against a broad panel of biological targets, including kinases, proteases, and G-protein coupled receptors.
Recent research has highlighted the potential of nicotinamide derivatives in neurodegenerative diseases. mdpi.comacs.org Nicotinamide has been shown to have neuroprotective effects in various models of neurological damage. mdpi.com The unique structural features of this compound may confer enhanced blood-brain barrier permeability or novel interactions with central nervous system targets, making it a candidate for investigation in conditions like Alzheimer's and Parkinson's disease.
Development of Highly Selective and Potent Analogs for Specific Therapeutic Targets
A key challenge in drug discovery is the development of compounds that are both potent and selective for their intended biological target. While broad-spectrum activity can be useful in initial screening, the optimization of a lead compound typically involves refining its structure to enhance its affinity for the target of interest while minimizing off-target effects.
Once a primary biological target for this compound is identified, structure-activity relationship (SAR) studies will be crucial for developing more potent and selective analogs. This iterative process involves synthesizing and testing a series of related compounds to understand how different chemical modifications influence biological activity. For example, if this compound is found to be a kinase inhibitor, modifications to the azetidine ring could be explored to improve interactions with the ATP-binding pocket of the target kinase. The replacement of a benzamide (B126) with a nicotinamide has been shown to alter the kinase selectivity profile of some inhibitors. acs.org
Table 2: Hypothetical SAR Data for this compound Analogs against a Target Kinase
| Analog | R1 (Pyridine Ring) | R2 (Azetidine Ring) | IC50 (nM) |
| 1 | H | H | 500 |
| 2 | 2-F | H | 250 |
| 3 | 4-CH3 | H | 750 |
| 4 | H | 3-OH | 100 |
| 5 | H | 3-F | 80 |
Integration of Multi-omics Approaches in Mechanistic Studies
To fully understand the mechanism of action of a novel compound like this compound, a systems-level approach is often necessary. Multi-omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to a drug.
For example, transcriptomic analysis (e.g., RNA-seq) could be used to identify changes in gene expression in cells treated with this compound. This could reveal the signaling pathways that are modulated by the compound. Proteomic analysis could then be used to confirm changes in protein expression and identify direct binding partners of the compound. Metabolomic studies could shed light on how the compound affects cellular metabolism, which is particularly relevant given the role of nicotinamide in NAD+ biosynthesis.
The integration of these different omics datasets can provide a more complete picture of the compound's mechanism of action and may help to identify potential biomarkers for its activity.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can be applied to various stages of drug development, from target identification to lead optimization.
In the context of this compound, AI and ML could be used in several ways. For example, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of novel analogs based on their chemical structure. This could help to prioritize the synthesis of the most promising compounds. Generative AI models could also be used to design novel molecular scaffolds with desired properties.
Furthermore, ML algorithms can be trained on large datasets of biological data to predict potential drug-target interactions. This could be used to identify novel biological targets for this compound and its derivatives. The use of AI in analyzing imaging data from high-content screening can also provide valuable insights into the compound's cellular effects. cancerletter.com
Q & A
Q. What are the optimal catalytic conditions for synthesizing 6-(Azetidin-1-yl)nicotinamide via nickel-catalyzed cross-coupling?
Answer: The synthesis of this compound can be optimized through nickel-catalyzed coupling, as demonstrated in analogous protocols for aryl chlorides and alkyl thiols. Key parameters include:
- Catalyst selection : Ni(COD)₂ with acetate ligands improves reaction efficiency by stabilizing intermediates .
- Ligand optimization : Bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) enhance catalytic activity and reduce side reactions .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C promote coupling while minimizing azetidine ring decomposition .
- Substrate ratio : A 1:1.2 molar ratio of nicotinamide derivative to azetidine minimizes excess reagent contamination .
Q. How can HPLC/GC methods be standardized for characterizing this compound purity?
Answer:
- Column selection : Use a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus) for HPLC, or a DB-5MS capillary column for GC .
- Mobile phase : For HPLC, a gradient of acetonitrile (20–80%) and 0.1% formic acid in water improves resolution . GC analysis requires helium as the carrier gas (1.5 mL/min flow rate) .
- Detection : UV detection at 254 nm (HPLC) or flame ionization detection (GC) ensures sensitivity for nicotinamide derivatives .
- Calibration : Prepare standard curves using ≥98% pure reference material to quantify impurities (e.g., unreacted azetidine) .
Q. What safety protocols are critical when handling azetidine-containing compounds?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of azetidine vapors, which may irritate respiratory pathways .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency procedures : For exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can contradictions in reported pharmacokinetic profiles of this compound be resolved?
Answer: Discrepancies in bioavailability or half-life data may arise from:
- Species-specific metabolism : Compare rodent vs. human hepatocyte assays to identify interspecies metabolic differences .
- Dosing regimens : Conduct dose-escalation studies (e.g., 10–100 mg/kg in murine models) to assess nonlinear pharmacokinetics .
- Analytical variability : Cross-validate LC-MS/MS protocols across labs using shared reference standards .
- Compartmental modeling : Apply nonlinear mixed-effects modeling (NONMEM) to reconcile plasma vs. tissue distribution disparities .
Q. What computational strategies predict the binding affinity of this compound to nicotinic acetylcholine receptors?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with α4β2 nAChR subtypes, focusing on hydrogen bonding between the azetidine nitrogen and receptor residues (e.g., TrpB) .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess ligand-receptor stability in lipid bilayers .
- Free energy calculations : Apply MM-PBSA to quantify binding energies, prioritizing derivatives with ΔG ≤ −8 kcal/mol .
- Validation : Compare computational results with radioligand displacement assays (e.g., [³H]epibatidine competition binding) .
Q. How can the therapeutic potential of this compound in neurodegenerative models be evaluated?
Answer:
- In vitro models : Test neuroprotection against Aβ42-induced cytotoxicity in SH-SY5Y cells, measuring NAD+ levels via luminescent assays .
- In vivo protocols : Administer 50 mg/kg/day orally to APP/PS1 mice for 12 weeks, assessing cognitive improvements via Morris water maze .
- Biomarker analysis : Quantify CSF NAD+ metabolites (e.g., NMN) using LC-MS and correlate with synaptic protein expression (e.g., PSD-95) .
- Mechanistic studies : Knock down SIRT1 in primary neurons to determine dependency on sirtuin pathways .
Q. What experimental designs address low yield in azetidine-functionalized nicotinamide derivatives?
Answer:
- Reaction optimization : Screen Pd/Ni catalysts with Buchwald-Hartwig conditions to improve C–N coupling efficiency .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the azetidine nitrogen to prevent ring-opening side reactions .
- High-throughput screening : Use 96-well plates to test 50+ solvent/base combinations (e.g., DMSO with KOtBu) .
- Post-reaction purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate target compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
